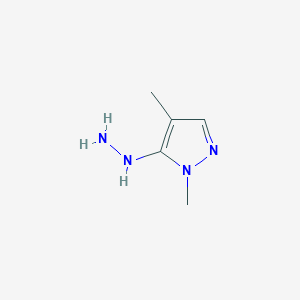

5-hydrazinyl-1,4-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylpyrazol-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-3-7-9(2)5(4)8-6/h3,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFIJSWFUHRZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrazole Intermediate Synthesis

A common route involves substituting a halogen atom at the 5-position of a preformed pyrazole ring with hydrazine. For example:

-

Synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole :

-

Hydrazine Substitution :

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where hydrazine acts as a nucleophile, displacing the chloride at the 5-position. Steric hindrance from the 1- and 4-methyl groups directs substitution to the 5-position.

One-Pot Cyclization Using Hydrazine and 1,3-Diketones

Modified Hantzsch Pyrazole Synthesis

This method involves condensing hydrazine with a 1,3-diketone precursor bearing methyl groups at strategic positions:

-

Substrate Preparation :

-

Synthesis of 3-methyl-2,4-pentanedione (acetylacetone derivatives) via Claisen condensation12.

-

-

Cyclization with Hydrazine :

-

Reacting 3-methyl-2,4-pentanedione with hydrazine hydrate in ethanol under reflux12.

-

Example :

-

Acetylacetone (25 g) + hydrazine hydrate (32.5 g) → 3,5-dimethylpyrazole (yield: 67%)12.

-

-

-

Post-Functionalization :

Limitations :

Direct Synthesis via Iminium Salt Intermediates

Patent-Based Approach (EP0526281A1)

A patented method uses N-substituted halomethyliminium salts and acetals to construct the pyrazole ring:

-

Reaction Scheme :

-

Adaptation for 5-Hydrazinyl Derivative :

Key Advantages :

-

One-pot synthesis minimizes intermediate isolation.

-

High regioselectivity due to steric control from iminium salts.

Catalytic Methods and Recent Advances

Ce(L-Pro)₂-Catalyzed Cyclization

A cerium-based catalyst enables efficient pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines:

-

Procedure :

-

Scope for Hydrazine Derivatives :

Table 1. Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-1,4-dimethylpyrazole | 65–73 | High regioselectivity |

| Hantzsch Cyclization | Acetylacetone + hydrazine | 67–73 | Scalability |

| Iminium Salt Route | Acetal + iminium salt | 60–70 | One-pot synthesis |

| Ce-Catalyzed | 1,3-Diketone + hydrazine | 70–91 | Mild conditions, high efficiency |

Challenges and Optimization Strategies

-

Regioselectivity Control :

-

Hydrazine Handling :

-

Purification :

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the 3- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation Products: Azides, nitroso compounds.

Reduction Products: Hydrazones, amines.

Substitution Products: Alkylated or acylated pyrazoles.

Scientific Research Applications

5-Hydrazinyl-1,4-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1,4-dimethyl-1H-pyrazole involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or modulation of signaling pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-hydrazinyl-1,4-dimethyl-1H-pyrazole can be contextualized by comparing it to three analogs: 3,4-dimethyl-1H-pyrazole , 3-iodo-1,4-dimethyl-1H-pyrazole , and 5-(difluoromethyl)-1,4-dimethyl-1H-pyrazole .

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

Hydrazinyl vs. Methyl/Iodo/Difluoromethyl Groups :

The hydrazinyl group (–NHNH₂) in this compound confers strong nucleophilicity and metal-coordination ability, distinguishing it from the inert methyl group in 3,4-dimethyl-1H-pyrazole and the electrophilic iodo substituent in 3-iodo-1,4-dimethyl-1H-pyrazole. The difluoromethyl group in 5-(difluoromethyl)-1,4-dimethyl-1H-pyrazole enhances metabolic stability and lipophilicity, making it favorable for agrochemical applications .Recovery and Detection Limits : 3,4-Dimethyl-1H-pyrazole exhibits poor recovery (10–50%) in dichloromethane-based extraction due to its high dipole moment and N–H groups, complicating its quantification in environmental samples . In contrast, halogenated analogs like 3-iodo-1,4-dimethyl-1H-pyrazole are more extractable but require stringent storage conditions to prevent degradation .

Biological Activity

5-Hydrazinyl-1,4-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a pyrazole ring with hydrazinyl and methyl substitutions. The synthesis typically involves the cyclization of 1,4-dimethyl-3-pyrazolin-5-one with hydrazine hydrate under reflux conditions in ethanol. The reaction can be summarized as follows:

Starting Materials:

- 1,4-dimethyl-3-pyrazolin-5-one

- Hydrazine hydrate

Reaction Conditions:

- Reflux in ethanol

This methodology yields the target compound efficiently, allowing for further modifications to enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity or modulating signaling pathways. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, which enhances binding affinity to target molecules .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds derived from similar structures have shown significant activity against drug-resistant bacteria such as Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Pyrazole-derived hydrazones | 0.78 | Inhibitor of A. baumannii |

Anti-inflammatory and Anticancer Activities

The pyrazole scaffold has been extensively studied for its anti-inflammatory and anticancer properties. Research indicates that various derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 and A549. For example, compounds derived from this compound have been assessed for their ability to inhibit cell proliferation.

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

- Antibacterial Activity : A study reported the synthesis of novel pyrazole derivatives that demonstrated potent activity against S. aureus and E. coli, highlighting the significance of structural modifications in enhancing antimicrobial efficacy .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing promising results for compounds with specific structural features that enhance their therapeutic potential .

Q & A

What are the standard synthetic protocols for preparing 5-hydrazinyl-1,4-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

Basic Method : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing substituted hydrazines (e.g., phenylhydrazine) with β-keto esters in ethanol or dioxane under acidic conditions (HCl) yields pyrazole cores . Heating at 120°C with phosphorus oxychloride (POCl₃) can facilitate cyclization for oxadiazole derivatives .

Advanced Optimization : Yield improvements require precise control of stoichiometry, solvent polarity, and temperature. Factorial design experiments (e.g., varying molar ratios of hydrazine to carbonyl precursors) can systematically identify optimal conditions .

Which spectroscopic and computational methods are most reliable for confirming the structure of 5-hydrazinylpyrazole derivatives?

Basic Characterization : IR spectroscopy identifies hydrazine N-H stretches (~3200 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹). <sup>1</sup>H NMR confirms methyl group protons (δ 2.1–2.5 ppm) and aromatic protons .

Advanced Analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) validate spectral data and electronic properties .

How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Basic Approach : Substituent positioning is controlled by precursor design. For example, electron-withdrawing groups on hydrazines favor nucleophilic attack at specific carbonyl carbons .

Advanced Strategy : Transition-state modeling using computational tools (e.g., Gaussian) predicts regiochemical outcomes. Solvent effects (e.g., DMF vs. ethanol) and catalyst screening (e.g., Lewis acids) further refine selectivity .

What methodologies are recommended for optimizing multi-step synthesis of hydrazinylpyrazole-based heterocycles?

Basic Protocol : Stepwise synthesis involves (1) hydrazine coupling, (2) cyclization, and (3) functionalization (e.g., ester hydrolysis). Ethanol or dioxane solvents with HCl catalysis are common .

Advanced Optimization : Design of Experiments (DoE) evaluates interactions between steps. For example, orthogonal protecting groups (e.g., tosyl) prevent side reactions during functionalization .

How can computational modeling predict the biological activity of 5-hydrazinylpyrazole derivatives?

Basic Screening : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., VEGFR2 or MMP9). Pharmacophore models identify critical hydrogen-bonding motifs .

Advanced Analysis : Molecular Dynamics (MD) simulations (AMBER/CHARMM) evaluate stability of ligand-protein complexes over time. QSAR models correlate electronic parameters (e.g., HOMO-LUMO gaps) with IC₅₀ values .

What experimental strategies reconcile contradictory data in reported synthetic yields or biological activities?

Basic Resolution : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). Compare characterization data (e.g., HPLC purity ≥95%) to rule out impurities .

Advanced Framework : Apply theoretical frameworks (e.g., reaction mechanism validation via kinetic studies) to explain discrepancies. Meta-analyses of published protocols identify overlooked variables (e.g., trace moisture) .

How is purity assessed for hydrazinylpyrazoles, and what are common contaminants?

Basic QC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects unreacted hydrazines or dimerization byproducts. Melting-point consistency (±2°C) indicates purity .

Advanced Profiling : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR distinguish isomeric impurities. TGA/DSC analyses assess thermal degradation profiles .

What methodologies evaluate the stability of this compound under varying pH and temperature conditions?

Basic Stability Study : Accelerated degradation tests (40–80°C, pH 1–13) monitor decomposition via UV-Vis or NMR. First-order kinetics model degradation rates .

Advanced Analysis : LC-MS/MS identifies degradation products (e.g., hydrazine release). Computational models (DFT) predict hydrolysis pathways and reactive intermediates .

How are hydrazinylpyrazoles functionalized for targeted drug delivery or probe design?

Basic Functionalization : Ester hydrolysis (NaOH/ethanol) generates carboxylic acids for conjugation. SNAr reactions with aryl halides introduce bioorthogonal handles .

Advanced Strategies : Click chemistry (CuAAC) attaches fluorophores or PEG chains. PROTAC-like bifunctional molecules link pyrazoles to E3 ligase recruiters .

What in vitro assays are most effective for screening hydrazinylpyrazole derivatives as enzyme inhibitors?

Basic Assays : Colorimetric assays (e.g., MMP9 inhibition via gelatinase activity) measure IC₅₀. Fluorescence polarization (FP) quantifies binding to aminopeptidase N .

Advanced Profiling : Surface Plasmon Resonance (SPR) determines kinetic parameters (kon/koff). Cellular thermal shift assays (CETSA) confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.